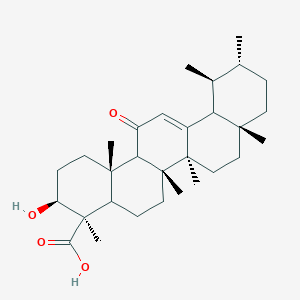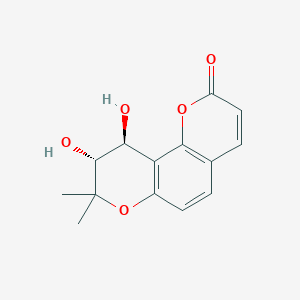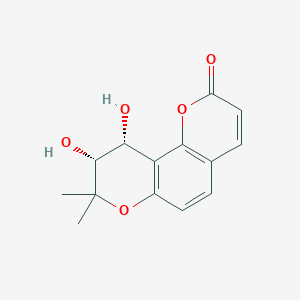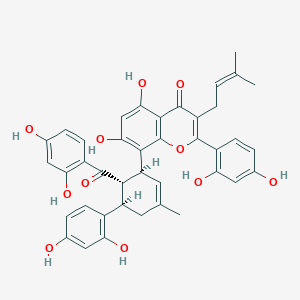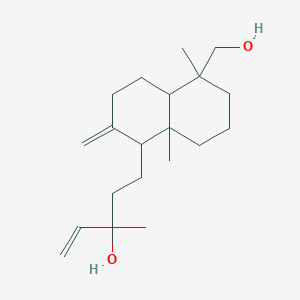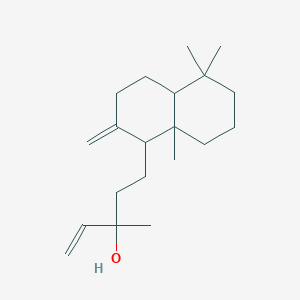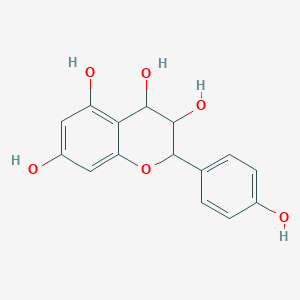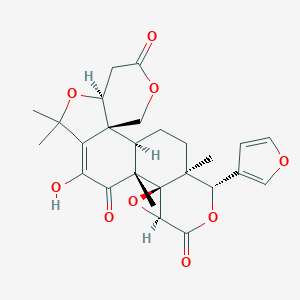
エボドール
概要
説明
Evodol is a limonoid compound isolated from the fruits of Evodia rutaecarpa, a plant belonging to the Rutaceae family . It is known for its anti-inflammatory properties and has shown inhibitory activity on nitric oxide production in lipopolysaccharide-activated macrophages . Additionally, Evodol possesses larvicidal activity against the Asian tiger mosquitoes .
科学的研究の応用
Evodol has a wide range of scientific research applications, including:
Chemistry: Used as a lead compound in the synthesis of new chemical entities with potential therapeutic properties.
Medicine: Investigated for its potential use in treating inflammatory diseases and as a natural insecticide.
Industry: Utilized in the development of natural pesticides and other agricultural products.
Safety and Hazards
将来の方向性
作用機序
Evodol exerts its effects primarily through the inhibition of nitric oxide production in activated macrophages . It targets the enzyme nitric oxide synthase, thereby reducing the production of nitric oxide, a key mediator of inflammation . Additionally, Evodol has been shown to inactivate cytochrome P450 3A, an enzyme involved in drug metabolism .
生化学分析
Biochemical Properties
Evodol shows inhibitory activity against nitric oxide (NO) production . It interacts with enzymes and proteins involved in NO synthesis, affecting their function and altering biochemical reactions within the cell .
Cellular Effects
Evodol has a significant impact on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Its effects on NO production can affect a variety of cellular functions, as NO is a key signaling molecule in many physiological and pathological processes .
Molecular Mechanism
At the molecular level, Evodol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its inhibitory activity against NO production suggests that it may bind to and inhibit the enzymes involved in NO synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Evodol can change over time. Information concerning product stability, particularly in solution, has rarely been reported . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
Dosage Effects in Animal Models
The effects of Evodol can vary with different dosages in animal models
Metabolic Pathways
Evodol is likely involved in various metabolic pathways due to its interaction with enzymes and proteins involved in NO synthesis . Specific details about the metabolic pathways it is involved in, and any effects on metabolic flux or metabolite levels, are not currently available.
Transport and Distribution
Given its biochemical properties and effects on cellular function, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its biochemical properties and effects on cellular function, it is likely that it is directed to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions
Evodol can be synthesized through various chemical reactions involving the precursor compounds found in Evodia rutaecarpa. The synthetic route typically involves the isolation of the compound from the plant material, followed by purification using chromatographic techniques. The reaction conditions often include the use of organic solvents and specific temperature and pressure settings to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of Evodol involves large-scale extraction from the fruits of Evodia rutaecarpa. The process includes drying the fruits, grinding them into a fine powder, and using solvents such as ethanol or methanol for extraction. The extract is then subjected to various purification steps, including filtration, evaporation, and crystallization, to obtain pure Evodol.
化学反応の分析
Types of Reactions
Evodol undergoes several types of chemical reactions, including:
Oxidation: Evodol can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Evodol into its reduced forms.
Substitution: Evodol can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
類似化合物との比較
Similar Compounds
Limonin: Another limonoid with similar anti-inflammatory and larvicidal properties.
Evodiamine: A compound found in Evodia rutaecarpa with anti-inflammatory and anticancer activities.
Rutaecarpine: Known for its cardiovascular and anti-inflammatory effects.
Uniqueness of Evodol
Evodol is unique due to its specific inhibitory activity on nitric oxide production and its mechanism-based inactivation of cytochrome P450 3A . These properties make it a valuable compound for research in inflammation and drug metabolism.
特性
IUPAC Name |
(1R,2R,7S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13-,14-,19-,20+,23-,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGHLUWTFLYPMT-JPRNBFAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C(=C6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904237 | |
| Record name | Evodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22318-10-1 | |
| Record name | Evodol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22318-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glaucin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022318101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Evodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Evodol and where is it found?
A1: Evodol is a furanoid compound primarily isolated from the fruits of Evodia rutaecarpa, a plant commonly used in traditional Chinese medicine. [, , ]
Q2: How does Evodol interact with cytochrome P450 3A (CYP3A)?
A2: Evodol acts as a mechanism-based inactivator of CYP3A. [] This means it requires metabolic activation by CYP3A to exert its inhibitory effect. The inactivation process is time-, concentration-, and NADPH-dependent. []
Q3: What is the mechanism of CYP3A inactivation by Evodol?
A3: Evodol is bioactivated by CYP3A enzymes, primarily CYP3A4 and 2C9, forming a reactive intermediate, cis-butene-1,4-dial (BDA). [] This BDA intermediate then covalently binds to the CYP3A enzyme, leading to its irreversible inactivation. []
Q4: Is there evidence for the formation of the BDA intermediate?
A4: Yes, the BDA intermediate generated during Evodol metabolism was successfully trapped using glutathione and N-acetyl-lysine in microsomal incubations. These adducts were then characterized by high-resolution mass spectrometry (HR-MS). []
Q5: Does glutathione protect against Evodol-induced CYP3A inactivation?
A5: Interestingly, the addition of glutathione, a common scavenger of reactive metabolites, did not prevent the inactivation of CYP3A by Evodol. [] This suggests that the BDA intermediate formed is likely formed within the active site of CYP3A, limiting the access of glutathione for detoxification.
Q6: Are there other compounds that modulate Evodol's effect on CYP3A?
A6: Co-incubation with Ketoconazole, a known CYP3A inhibitor, was found to decrease the inactivation of CYP3A by Evodol. [] This further supports the role of CYP3A in the bioactivation of Evodol.
Q7: What are the implications of Evodol's interaction with CYP3A?
A7: The inhibition of CYP3A by Evodol has important clinical implications. Since CYP3A is involved in the metabolism of a wide range of drugs, co-administration of Evodol with drugs metabolized by CYP3A could lead to increased drug levels in the body, potentially resulting in adverse effects or toxicity. []
Q8: What is the structure of Evodol?
A8: Evodol is a limonoid, a class of highly oxygenated triterpenoids. [] Its chemical structure was first elucidated in 1968. [] While its exact molecular formula and weight are not provided in these research abstracts, they can be readily obtained from chemical databases like PubChem.
Q9: How is Evodol absorbed and transported in the body?
A9: Studies using a Caco-2 cell monolayer model, an in vitro model of the human intestinal epithelium, have shown that Evodol exhibits high permeability and is likely absorbed mainly through passive diffusion. []
Q10: Have there been studies on Evodol's effects on other organisms?
A10: Research has demonstrated that Evodol, along with other compounds isolated from Evodia rutaecarpa, exhibits nematocidal activity against the root-knot nematode Meloidogyne incognita. [] Furthermore, Evodol also demonstrated larvicidal activity against the mosquito species Aedes albopictus. []
Q11: What other biological activities have been reported for Evodol?
A11: Evodol, along with other limonoids, has shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-activated RAW264.7 macrophages, suggesting potential anti-inflammatory activity. []
Q12: Are there any known structural analogs of Evodol?
A12: Yes, several structural analogs of Evodol, such as limonin, rutaevin, and shihulimonin A, have been isolated from Evodia rutaecarpa and other related plant species. [, , , , ] These compounds often differ in the substituents on their core limonoid structure.
Q13: Has the relationship between the structure of Evodol and its biological activity been investigated?
A13: While specific structure-activity relationship (SAR) studies for Evodol are not detailed in the provided abstracts, research on related limonoids indicates that the presence and configuration of specific functional groups on the core structure can significantly influence their biological activities. [] For example, the presence of a 5β-H configuration in certain limonoids was found to enhance their inhibitory activity on NO production. []
Q14: What analytical techniques are commonly used to study Evodol?
A14: Various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), ultraviolet-visible (UV-Vis) spectroscopy, and high-performance liquid chromatography (HPLC), are routinely employed for the isolation, structural elucidation, and quantification of Evodol. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




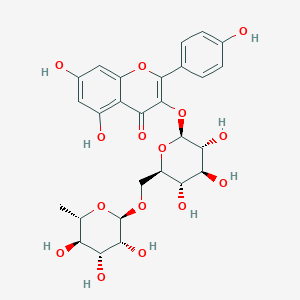
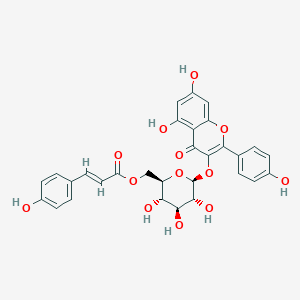
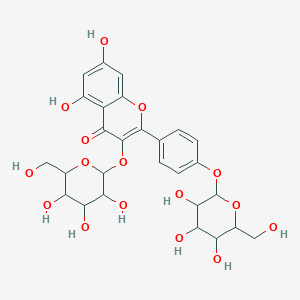
![2,9,10-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;iodide](/img/structure/B191652.png)
